3-Chloro-4-(piperazin-1-yl)aniline
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Overview
Description
3-Chloro-4-(piperazin-1-yl)aniline is an organic compound that features a piperazine ring attached to an aniline moiety with a chlorine substituent at the third position. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(piperazin-1-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting their activity. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperazin-1-yl)aniline typically involves the reaction of 3-chloroaniline with piperazine. One common method includes the nucleophilic substitution reaction where 3-chloroaniline is reacted with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the cyclization of aniline intermediates with bis(2-chloroethyl)amine hydrochloride to obtain the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine in DMF with potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted anilines and piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Chloro-4-(piperazin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antipsychotic and antidepressant agent.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can act as a ligand for serotonin and dopamine receptors, influencing neurotransmitter activity in the central nervous system. This interaction can modulate various signaling pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the chlorine substituent.
Nefazodone: A piperazine derivative used as an antidepressant.
Etoperidone: Another piperazine derivative with antipsychotic properties.
Uniqueness
3-Chloro-4-(piperazin-1-yl)aniline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
3-chloro-4-piperazin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVRBCMOJCHKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.